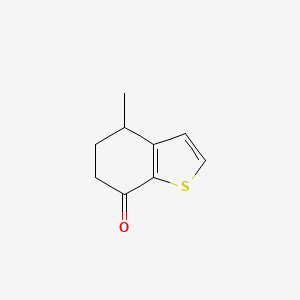

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one” is a chemical compound with the molecular formula C9H10OS. It has a molecular weight of 166.24 . The compound is typically stored at room temperature and is available in powder form .

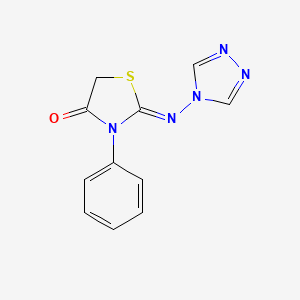

Molecular Structure Analysis

The InChI code for “4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one” is 1S/C9H10OS/c1-6-2-3-8(10)9-7(6)4-5-11-9/h4-6H,2-3H2,1H3 . This indicates the presence of a benzothiophene ring, which is a heterocyclic compound containing a benzene ring fused to a thiophene ring.

Physical And Chemical Properties Analysis

“4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one” is a powder that is stored at room temperature . It has a molecular weight of 166.24 .

Aplicaciones Científicas De Investigación

Synthesis of Polyheterocyclic Structures

This compound is used as a starting point for the synthesis of polyheterocyclic structures, which have a variety of medicinal and optoelectronic applications . The synthesis of these structures starts from readily available 4,5,6,7-tetrahydroindol-4-one analogs .

Drug Design

The 4,5,6,7-tetrahydroindol-4-one motif, which is similar to 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one, is found in a variety of drugs. For example, it’s found in the FDA approved antipsychotic molindone used to treat schizophrenia .

Treatment of Anxiety

The compound is also found in the GABA A agonist CP-409,092, which is used for the treatment of anxiety .

Cancer Treatment

It’s found in the potent heat shock protein 90 (Hsp90) inhibitor, which is used for cancer treatment .

Synthesis of Psammopemmin A

This compound is used as a reactant in the synthesis of psammopemmin A, which is an antitumor agent .

Synthesis of Tricyclic Tetrahydrobenzindoles

It’s used in the synthesis of tricyclic tetrahydrobenzindoles via C-H insertion reactions .

Preparation of Tricyclic Indole and Dihydroindole Derivatives

This compound is used in the preparation of tricyclic indole and dihydroindole derivatives, which are inhibitors of guanylate cyclase .

Synthesis of 1,6-Naphthyridines

Although not directly related to 4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one, it’s worth noting that similar compounds are used in the synthesis of 1,6-naphthyridines, which have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-5,6-dihydro-4H-1-benzothiophen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-6-2-3-8(10)9-7(6)4-5-11-9/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGDFFCKTOFWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=C1C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-7-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B2615966.png)

![2-({2-[(2-Aminoethyl)sulfanyl]ethyl}sulfanyl)ethan-1-amine dihydrochloride](/img/structure/B2615969.png)

![Methyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2615971.png)

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)

![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)

![2-[(4-Chlorophenyl)sulfinyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2615975.png)

![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)

![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)